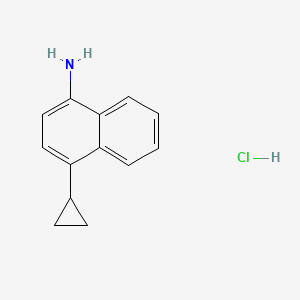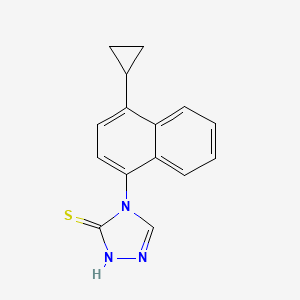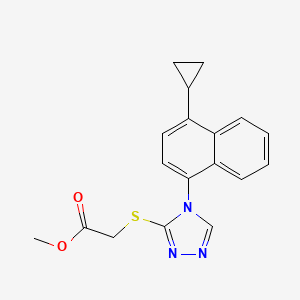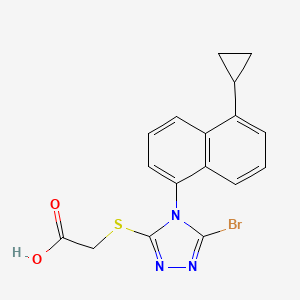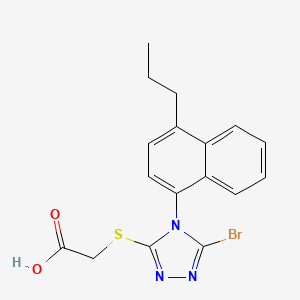
Darifenacin Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Darifenacin is an M3 muscarinic receptor blocker used to treat urinary incontinence . It blocks M3 muscarinic acetylcholine receptors, which mediate bladder muscle contractions . This block reduces the urgency to urinate and so it should not be used in people with urinary retention .
Synthesis Analysis
During the large-scale synthesis of darifenacin hydrobromide, four potent impurities were observed viz., darifenacin acid, darifenacin desnitrile, darifenacin vinyl phenol, darifenacin ether . The identification and characterization of two process impurities and major stress degradants in darifenacin hydrobromide were done using high-performance liquid chromatography (HPLC) analysis . The impurities were identified using liquid chromatography coupled with ion trap mass spectrometry (LC-MS/MS n) .Molecular Structure Analysis
The proposed structures of the impurities were unambiguously confirmed by synthesis followed by characterization using nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and elemental analysis (EA) . The unknown impurities were characterized as 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-A), 2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide (Imp-B), 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-C) and 2-{1-[2-(7-bromo-2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-D) .Chemical Reactions Analysis
Forced degradation studies confirmed that the drug substance was stable under acidic, alkaline, aqueous hydrolysis, thermal and photolytic conditions and susceptible only to oxidative degradation . The plausible mechanisms for the formation and control of these impurities have also been proposed .Physical And Chemical Properties Analysis
Darifenacin has a moderate-to-high hepatic extraction ratio, with high plasma clearance (36–52 L/h) and a volume of distribution (165–276L) that exceeds total body water . It is highly protein-bound (98%), primarily to α1-acid glycoprotein .Applications De Recherche Scientifique
Identification and Structural Elucidation of Process Impurities and Stress Degradants
Specific Scientific Field
This application falls under the field of Pharmaceutical Analysis .
Summary of the Application
In the production of Darifenacin Hydrobromide, an active pharmaceutical ingredient, process impurities and stress degradants were identified and characterized .
Methods of Application or Experimental Procedures
High Performance Liquid Chromatography (HPLC) analysis was used for the identification and characterization of the impurities . The drug substance was subjected to forced degradation studies under various conditions such as acidic, alkaline, aqueous hydrolysis, thermal and photolytic conditions . The structures of the impurities were confirmed by synthesis followed by characterization using Nuclear Magnetic Resonance Spectroscopy (NMR), Infrared Spectroscopy (IR), and Elemental Analysis (EA) .
Results or Outcomes
The drug substance was found to be stable under all conditions except oxidative degradation . Four impurities were identified and characterized .
Synthesis and Characterization of Novel and Potential Impurities
Specific Scientific Field
This application is in the field of Medicinal Chemistry .
Summary of the Application
During the large scale synthesis of Darifenacin Hydrobromide, four potent impurities were observed and synthesized for further study .
Methods of Application or Experimental Procedures
The impurities were synthesized and characterized using Liquid Chromatography Mass Spectrometry (LCMS), among other techniques .
Results or Outcomes
Four impurities, namely Darifenacin acid, Darifenacin desnitrile, Darifenacin vinyl phenol, and Darifenacin ether were synthesized and characterized .
Development of a Validated Method for Darifenacin Hydrobromide
Specific Scientific Field
This application is in the field of Analytical Chemistry .
Summary of the Application
A validated method was developed for the determination of Darifenacin Hydrobromide .
Methods of Application or Experimental Procedures
The analytical techniques for the determination of Darifenacin Hydrobromide were developed .
Results or Outcomes
The method was validated and found to be effective for the determination of Darifenacin Hydrobromide .
Study of Darifenacin as a Muscarinic M3 Receptor Antagonist
Specific Scientific Field
This application is in the field of Pharmacology .
Summary of the Application
Darifenacin blocks M3 muscarinic acetylcholine receptors, which mediate bladder muscle contractions .
Methods of Application or Experimental Procedures
The study involved the use of Darifenacin Hydrobromide (Enablex), a potent muscarinic M3 receptor antagonist .
Results or Outcomes
The blockage of M3 muscarinic acetylcholine receptors by Darifenacin reduces the urgency to urinate .
Safety And Hazards
The presence and management of impurities in Darifenacin are crucial for ensuring the medication’s safety and efficacy . Darifenacin’s M3 selectivity could confer advantages in patients who have cardiovascular side effects (tachycardia), impaired cognition, complaints of dizziness, or sleep disturbances .
Orientations Futures
The pharmacokinetic profile of darifenacin is not affected by food . When given with imipramine, darifenacin causes 1.6-fold higher plasma concentrations of the antidepressant and its major metabolite . Moderate hepatic impairment, but not renal insufficiency, has been shown to increase plasma concentrations of the drug .
Propriétés
Numéro CAS |
1048979-09-4 |
|---|---|
Nom du produit |
Darifenacin Impurity |
Formule moléculaire |
C28H30N2O2 |
Poids moléculaire |
426.55 |
Apparence |
Off-White Solid |
melting_point |
125-127°C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide; UK-201705 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



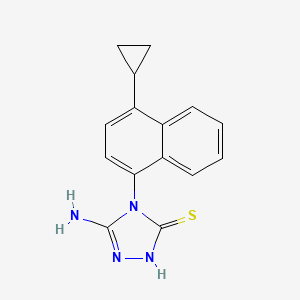

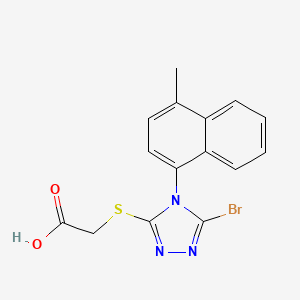
![2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B601855.png)

